

# An In-depth Technical Guide to 4-Bromo-6-chloronicotinaldehyde

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## Compound of Interest

Compound Name: 4-Bromo-6-chloronicotinaldehyde

CAS No.: 1060805-64-2

Cat. No.: B3026695

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## Introduction

**4-Bromo-6-chloronicotinaldehyde**, also known as 4-Bromo-6-chloropyridine-3-carbaldehyde, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an aldehyde group and two distinct halogen substituents (bromine and chlorine) on the pyridine ring, makes it a versatile building block for the synthesis of complex heterocyclic compounds. The differential reactivity of the C-Br and C-Cl bonds, coupled with the electrophilicity of the formyl group, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-Bromo-6-chloronicotinaldehyde**, offering valuable insights for its application in research and drug development. Notably, it has been identified as a key intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which have potential applications in oncology[1].

## Physicochemical Properties

While extensive experimental data for **4-Bromo-6-chloronicotinaldehyde** is not readily available in peer-reviewed literature, a combination of data from commercial suppliers and predictions based on analogous structures provides a useful profile of its key physicochemical properties.

Property	Value/Description	Source
CAS Number	1060805-64-2	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClNO	[4]
Molecular Weight	220.45 g/mol	[4]
Appearance	White to yellow solid (predicted)	---
Boiling Point	298.3 ± 35.0 °C (Predicted)	---
Density	1.800 ± 0.06 g/cm <sup>3</sup> (Predicted)	---
pKa	-1.75 ± 0.10 (Predicted)	---
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.	General chemical principles

## Spectral Characterization (Predicted)

Detailed experimental spectra for **4-Bromo-6-chloronicotinaldehyde** are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

The <sup>1</sup>H NMR spectrum is expected to be simple, showing two signals in the aromatic region and one for the aldehyde proton.

- Aldehyde Proton (CHO): A singlet peak is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

- **Aromatic Protons:** Two singlets are anticipated for the two protons on the pyridine ring. The proton at the C5 position will likely appear as a singlet, and the proton at the C2 position will also be a singlet. Their precise chemical shifts will be influenced by the electron-withdrawing effects of the adjacent nitrogen, halogens, and aldehyde group.

## **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)**

The proton-decoupled <sup>13</sup>C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

- **Carbonyl Carbon (C=O):** This signal will be the most downfield, typically appearing in the range of  $\delta$  185-195 ppm.
- **Aromatic Carbons:** The remaining five signals will correspond to the carbons of the pyridine ring. The carbons attached to the halogens (C4 and C6) and the nitrogen atom (C2 and C6) will have their chemical shifts influenced by these electronegative atoms. Carbons bearing a halogen atom often exhibit a lower intensity signal.

## **FT-IR (Fourier-Transform Infrared Spectroscopy)**

The IR spectrum will provide key information about the functional groups present.

- **C=O Stretch (Aldehyde):** A strong, sharp absorption band is expected in the region of 1690-1715  $\text{cm}^{-1}$ .
- **C-H Stretch (Aldehyde):** Two weak bands may be visible around 2720  $\text{cm}^{-1}$  and 2820  $\text{cm}^{-1}$ .
- **Aromatic C=C and C=N Stretches:** A series of medium to strong bands will appear in the 1400-1600  $\text{cm}^{-1}$  region.
- **C-Halogen Stretches:** Absorptions corresponding to C-Br and C-Cl bonds will be present in the fingerprint region, typically below 1000  $\text{cm}^{-1}$ .

## **MS (Mass Spectrometry)**

Mass spectrometry will confirm the molecular weight and isotopic distribution.

- **Molecular Ion Peak (M<sup>+</sup>):** The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) and chlorine (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio). This will result in a complex isotopic pattern for the molecular ion peak around m/z 220.

## Synthesis of 4-Bromo-6-chloronicotinaldehyde

A multi-step synthesis for **4-Bromo-6-chloronicotinaldehyde** has been reported, starting from 4,6-dichloronicotinic acid ethyl ester[1]. This synthetic route is outlined below.

### Overall Synthetic Scheme



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Caption: Synthetic pathway to **4-Bromo-6-chloronicotinaldehyde**.

### Detailed Experimental Protocol

Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

- To a solution of 4,6-dichloronicotinic acid ethyl ester, add 4-methoxybenzylamine.
- Stir the reaction mixture at a temperature between 0 °C and 60 °C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, pour the reaction mixture into ice water.
- Extract the aqueous layer with ethyl acetate.
- Separate the organic phase and wash it sequentially with water (three times) and saturated brine.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester[1].

#### Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester

- Dissolve the product from Step 1 in trifluoroacetic acid.
- Heat the reaction mixture to 50-60 °C and stir until the deprotection is complete.
- Partially evaporate the trifluoroacetic acid under reduced pressure.
- Pour the concentrated reaction mixture into ice water.
- Adjust the pH of the solution to be alkaline using a suitable base, such as sodium bicarbonate or sodium carbonate.
- Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
- Purify the crude product via column chromatography to obtain 4-amino-6-chloronicotinic acid ethyl ester[1].

#### Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester

- Dissolve the 4-amino-6-chloronicotinic acid ethyl ester in dichloromethane.
- Add tert-butyl nitrite and benzyltriethylammonium bromide to the solution.
- Stir the reaction at room temperature until the diazotization and subsequent bromination are complete.
- Pour the reaction mixture into water and extract with an organic solvent.
- Wash, dry, and concentrate the organic phase.
- Purify the residue by column chromatography to afford 4-bromo-6-chloronicotinic acid ethyl ester[1].

#### Step 4: Synthesis of (4-Bromo-6-chloropyridin-3-yl)methanol

- Dissolve the 4-bromo-6-chloronicotinic acid ethyl ester in dichloromethane under an argon atmosphere.
- Cool the solution to between -60 °C and -70 °C.
- Slowly add diisobutylaluminum hydride (DIBAL-H) to the stirred solution over 30 minutes.
- Allow the reaction mixture to warm to 0 °C and stir until the reduction of the ester is complete.
- Quench the reaction by carefully adding it to ice-cold dilute hydrochloric acid.
- Extract the product with dichloromethane, and then wash, dry, and concentrate the organic layer.
- Purify the crude alcohol by column chromatography[1].

#### Step 5: Synthesis of **4-Bromo-6-chloronicotinaldehyde**

- Dissolve the (4-Bromo-6-chloropyridin-3-yl)methanol in dichloromethane.
- Add manganese dioxide as the oxidizing agent.
- Stir the mixture at room temperature until the oxidation is complete.
- Filter the reaction mixture through a pad of silica gel to remove the manganese salts.
- Remove the dichloromethane under reduced pressure to yield the final product, **4-Bromo-6-chloronicotinaldehyde**[1].

## Chemical Reactivity

The chemical reactivity of **4-Bromo-6-chloronicotinaldehyde** is dictated by its three key functional components: the aldehyde, the bromo substituent, and the chloro substituent on the electron-deficient pyridine ring.

## Reactions of the Aldehyde Group

The aldehyde functional group is susceptible to nucleophilic attack and can undergo a variety of standard transformations, including:

- Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-bromo-6-chloronicotinic acid, using common oxidizing agents.
- Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.
- Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.
- Grignard and Organolithium Reactions: Can react with organometallic reagents to form secondary alcohols.

## Nucleophilic Aromatic Substitution ( $S_NAr$ )

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). In **4-Bromo-6-chloronicotinaldehyde**, both the C4-Br and C6-Cl bonds are potential sites for substitution. The relative reactivity of these positions is influenced by both electronic and steric factors. Generally, the C-Cl bond at the 6-position is more activated towards nucleophilic attack than the C-Br bond at the 4-position due to its ortho relationship with the ring nitrogen.

4-Bromo-6-chloronicotinaldehyde

Nucleophilic attack at C6  
(more favored)

Nucleophilic attack at C4  
(less favored)

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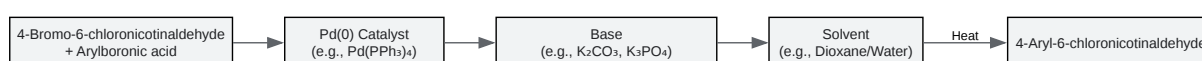
Caption: Relative reactivity of halogen positions in  $S_NAr$ .

Common nucleophiles used in  $S_NAr$  reactions with halopyridines include amines, alkoxides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.

## Palladium-Catalyzed Cross-Coupling Reactions

Both the C-Br and C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst. This differential reactivity allows for selective functionalization at the C4 position while leaving the C6-Cl bond intact, by carefully choosing the reaction conditions.

### Suzuki-Miyaura Coupling Workflow



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Caption: General workflow for Suzuki-Miyaura coupling.

Typical Suzuki Coupling Conditions for a Related Substrate:

For a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, successful Suzuki coupling was achieved using the following conditions:

- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
- Base: K<sub>3</sub>PO<sub>4</sub>
- Solvent: 1,4-Dioxane and water
- Temperature: 70-80 °C

These conditions led to good yields, particularly with electron-rich boronic acids. This provides a strong starting point for developing a protocol for **4-Bromo-6-chloronicotinaldehyde**.

## Applications in Drug Discovery and Organic Synthesis

The primary reported application of **4-Bromo-6-chloronicotinaldehyde** is as a crucial intermediate in the synthesis of selective FGFR4 inhibitors for potential cancer therapy[1]. The ability to selectively functionalize the C4 and C6 positions, along with the versatile chemistry of the aldehyde group, makes this compound a valuable scaffold for building a diverse library of substituted pyridine derivatives. These derivatives are of high interest in medicinal chemistry due to the prevalence of the pyridine motif in many biologically active molecules.

## Safety and Handling

**4-Bromo-6-chloronicotinaldehyde** should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be harmful if swallowed, and to cause skin and eye irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.

## Conclusion

**4-Bromo-6-chloronicotinaldehyde** is a highly functionalized pyridine building block with significant potential in organic synthesis and medicinal chemistry. Its differential halogen reactivity and the presence of a versatile aldehyde group offer multiple avenues for the construction of complex molecular architectures. While detailed experimental characterization data is still emerging in the public domain, the established synthetic route and the predictable reactivity patterns provide a solid foundation for its use in the development of novel therapeutics and other advanced materials.

## References

- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Bromopyridine-3-carbaldehyde. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved from [\[Link\]](#)
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [\[Link\]](#)

- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4'-Bromo-4-chlorochalcone. Retrieved from [\[Link\]](#)
- chembe.net. (n.d.). 醛. Retrieved from [\[Link\]](#)
- Jiaying Richmol Biological Technology Limited. (n.d.). **4-bromo-6-chloronicotinaldehyde**. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved from [\[Link\]](#)
- ResearchGate. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4-chloroquinoline of 6-.
- SpectraBase. (n.d.). 4-Bromo-4'-chloro-chalcone. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Synthesis, growth and characterization of 4-bromo-4'-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. Retrieved from [\[Link\]](#)
- ResearchGate. (2014). Synthesis, crystal growth and characterization of organic NLO material: 4-Bromo-4'-hydroxybenzylidene aniline. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -.
- PubChem. (n.d.). 6-Bromo-4-chloropyridine-3-carboxylic acid. Retrieved from [\[Link\]](#)

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- [1. Page loading... \[guidechem.com\]](#)
- [2. 1060805-64-2|4-Bromo-6-chloronicotinaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [3. 867279-13-8 | 4-Bromo-2-chloro-5-methylpyridine | Bromides | Ambeed.com \[ambeed.com\]](#)
- [4. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-6-chloronicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026695/docs#an-in-depth-technical-guide-to-4-bromo-6-chloronicotinaldehyde\]](https://www.benchchem.com/product/b3026695/docs#an-in-depth-technical-guide-to-4-bromo-6-chloronicotinaldehyde)

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